N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a methoxyphenoxy group, and an indole sulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole core, sulfonamide introduction, and the attachment of the cyclopentyl and methoxyphenoxy groups. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Sulfonamide Introduction: The sulfonamide group can be introduced using sulfonyl chlorides under basic conditions.
Attachment of Cyclopentyl and Methoxyphenoxy Groups: These groups can be attached through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-methoxyphenoxy)propanamide
- N-cyclopentyl-3-hydroxy-4-methoxybenzamide
Uniqueness
N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of biological activity, stability, and ease of synthesis.
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-6-8-19(9-7-18)29-15-22(25)24-13-12-16-14-20(10-11-21(16)24)30(26,27)23-17-4-2-3-5-17/h6-11,14,17,23H,2-5,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLZRZLOLFEFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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